molecular formula C36H28F2N6O4 B15235296 Olaparib impurity 14 CAS No. 2250242-62-5

Olaparib impurity 14

Cat. No.: B15235296
CAS No.: 2250242-62-5
M. Wt: 646.6 g/mol
InChI Key: FYNNYPQKUUOJBO-UHFFFAOYSA-N
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Description

Olaparib impurity 14 is a byproduct formed during the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Olaparib is primarily used in the treatment of ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA1 or BRCA2 mutations . The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olaparib impurity 14 involves several steps, starting from the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid . The process includes the use of phthalhydrazide as a starting material, which undergoes a series of reactions including the Negishi coupling reaction . The optimization of each step is crucial to control the formation of impurities.

Industrial Production Methods

Industrial production methods for Olaparib and its impurities involve scalable and economical processes. The use of low-cost industrial byproducts and environmentally benign processes are emphasized to ensure effective control of impurities . The process is designed to be robust and scalable, allowing for large-scale production while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

Olaparib impurity 14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

Olaparib impurity 14 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Olaparib impurity 14 is not as well-studied as Olaparib itself. it is believed to interact with similar molecular targets and pathways. Olaparib works by inhibiting PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with BRCA mutations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Olaparib impurity 14 include other impurities formed during the synthesis of PARP inhibitors, such as:

  • Rucaparib impurities
  • Niraparib impurities
  • Talazoparib impurities

Uniqueness

This compound is unique due to its specific structure and formation pathway. It is formed through a distinct series of reactions involving phthalhydrazide and the Negishi coupling reaction . This uniqueness is important for its identification and control in the production of Olaparib.

Properties

CAS No.

2250242-62-5

Molecular Formula

C36H28F2N6O4

Molecular Weight

646.6 g/mol

IUPAC Name

4-[[4-fluoro-3-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C36H28F2N6O4/c37-29-11-9-21(19-31-23-5-1-3-7-25(23)33(45)41-39-31)17-27(29)35(47)43-13-15-44(16-14-43)36(48)28-18-22(10-12-30(28)38)20-32-24-6-2-4-8-26(24)34(46)42-40-32/h1-12,17-18H,13-16,19-20H2,(H,41,45)(H,42,46)

InChI Key

FYNNYPQKUUOJBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

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